Nicotinamide, N-(3-pyridyl)-

Description

Structural Classification and Nomenclature of N-(3-pyridyl)nicotinamide

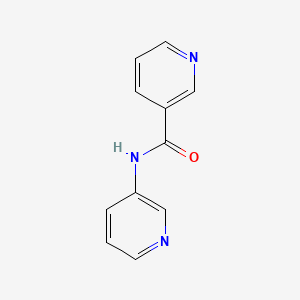

N-(3-pyridyl)nicotinamide, also known by its systematic IUPAC name N-(pyridin-3-yl)pyridine-3-carboxamide, is an organic compound featuring two pyridine (B92270) rings linked by an amide group. wikipedia.org It is classified as a kinked dipodal dipyridine. This specific arrangement, where both pyridine rings have nitrogen atoms at the 3-position relative to the connecting amide bridge, results in a non-linear, or "kinked," molecular geometry.

The nitrogen atoms within the two pyridine rings are key to the molecule's functionality. They possess lone pairs of electrons that can be donated to metal cations, enabling N-(3-pyridyl)nicotinamide to act as a bidentate ligand. wikipedia.org In this role, it can bridge two different metal centers simultaneously, a crucial characteristic for the construction of coordination polymers. The synthesis of this compound is typically achieved through the reaction of nicotinoyl chloride with 3-aminopyridine (B143674). wikipedia.org

Table 1: Chemical Identifiers for N-(3-pyridyl)nicotinamide

| Identifier Type | Identifier |

|---|---|

| Preferred IUPAC Name | N-(Pyridin-3-yl)pyridine-3-carboxamide wikipedia.org |

| Other Names | 3-pna, N-(pyridin-3-yl)nicotinamide wikipedia.org |

| CAS Number | 13160-06-0 wikipedia.org |

| PubChem CID | 202725 wikipedia.org |

| ChEMBL ID | CHEMBL1358838 wikipedia.org |

Table 2: Physicochemical Properties of N-(3-pyridyl)nicotinamide

| Property | Value |

|---|---|

| Chemical Formula | C11H9N3O wikipedia.org |

| Molar Mass | 199.20 g/mol wikipedia.org |

| Boiling Point | 286.08 °C wikipedia.org |

| Density | 1.287 g/cm³ wikipedia.org |

| Flash Point | 127 °C wikipedia.org |

Historical Trajectories in Nicotinamide (B372718) Derivative Research

The exploration of N-(3-pyridyl)nicotinamide is part of a broader and extensive history of research into nicotinamide and its derivatives. Nicotinamide, also known as niacinamide or vitamin B3, is a fundamental molecule in biological systems, serving as a component of the coenzyme NAD (nicotinamide adenine (B156593) dinucleotide). nih.gov Its primary significance has been in the prevention and treatment of pellagra. nih.gov

Industrially, nicotinamide has been synthesized via several routes, including the oxidation of 3-methylpyridine (B133936) (3-picoline) to nicotinic acid, which is then amidated, or through the hydrolysis of 3-cyanopyridine (B1664610). mdpi.comoecd.org The latter is often produced by the ammoxidation of 3-picoline. google.com This long history of industrial production made nicotinamide and its precursors readily available for further chemical exploration.

Over the years, chemists have synthesized a vast array of nicotinamide derivatives by modifying the core structure. These efforts were driven by the search for new compounds with valuable properties for medicine and agriculture. Research has shown that nicotinamide derivatives can possess a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. google.com For instance, certain derivatives have been developed as commercial fungicides. In medicinal chemistry, novel nicotinamide derivatives have been investigated as potential anti-cancer agents, specifically as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov This extensive body of research into modifying the nicotinamide scaffold has laid the groundwork for investigating more complex structures like N-(3-pyridyl)nicotinamide and its isomers.

Emerging Research Foci for N-(3-pyridyl)nicotinamide

Recent and emerging research on N-(3-pyridyl)nicotinamide is heavily concentrated in the fields of coordination chemistry and materials science. Its ability to act as a flexible, bidentate ligand is being exploited to create novel coordination polymers and metal-organic frameworks (MOFs) with specific structural architectures and functional properties.

A significant area of focus is the synthesis of porous coordination polymers (PCPs) for gas storage and separation. scielo.org.mx The "kinked" nature of the N-(3-pyridyl)nicotinamide ligand, combined with its ability to form hydrogen bonds via its amide group, allows for the construction of flexible frameworks. scielo.org.mx For example, researchers have reported the synthesis of a cobalt(II) coordination polymer, {[Co(SCN)2(3-pna)2]}∞, which forms a two-dimensional sheet with a square grid structure. scielo.org.mxredalyc.org Such materials have shown potential for selective gas adsorption, where the framework can change its structure in response to different guest molecules. scielo.org.mx

The conformational flexibility of N-(3-pyridyl)nicotinamide is a key research theme. The ligand can adopt different conformations (e.g., syn vs. anti) which, along with the choice of metal ion and counter-anions (like halides), significantly influences the final supramolecular architecture of the resulting polymer. rsc.org Studies have demonstrated the synthesis of one-dimensional zigzag chains and more complex three-dimensional networks by controlling these factors. rsc.org For instance, new d10-metal halide coordination polymers with mercury(II) and cadmium(II) have been prepared and structurally characterized, revealing how the ligand's conformation and hydrogen bonding interactions dictate the final 3D structure. rsc.org

Furthermore, N-(3-pyridyl)nicotinamide is being used as a co-ligand in conjunction with other organic linkers, such as dicarboxylates, to build multi-dimensional coordination polymers. nih.gov These studies aim to understand how the interplay between different ligands directs the assembly of complex topologies, such as layered structures with triangular grids. nih.gov While its isomer, N-(4-pyridyl)isonicotinamide, has been found to be an efficient hydrogelator, N-(3-pyridyl)nicotinamide itself did not show gelation properties under the conditions tested, highlighting how subtle structural changes can dramatically alter a molecule's bulk properties. The ongoing research into these coordination materials is paving the way for the rational design of functional materials with tailored properties for applications in catalysis, sensing, and gas storage.

Structure

3D Structure

Properties

CAS No. |

13160-06-0 |

|---|---|

Molecular Formula |

C11H9N3O |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

N-pyridin-3-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H9N3O/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10/h1-8H,(H,14,15) |

InChI Key |

HMCAHAHCCWFPOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of N 3 Pyridyl Nicotinamide

Established Synthetic Pathways for N-(3-pyridyl)nicotinamide

The primary synthesis of N-(3-pyridyl)nicotinamide is achieved through robust and well-documented chemical reactions. These methods are foundational for producing the core molecule upon which further derivatization is based.

The principal method for synthesizing N-(3-pyridyl)nicotinamide involves the reaction between nicotinoyl chloride and 3-aminopyridine (B143674). wikipedia.org This reaction is a classic example of amidation, where an acyl chloride reacts with an amine to form an amide bond. This direct condensation approach is efficient for creating the kinked dipodal dipyridine structure of N-(3-pyridyl)nicotinamide. wikipedia.org

Similar condensation strategies are employed in the synthesis of various nicotinamide (B372718) derivatives. For instance, novel N-(thiophen-2-yl) nicotinamide derivatives are synthesized by reacting nicotinic acid with a thiophene-based amine. mdpi.com This process often utilizes condensing agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and catalysts such as 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between the carboxylic acid and the amine. nih.gov

| Starting Material 1 | Starting Material 2 | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Nicotinoyl chloride | 3-Aminopyridine | N/A (Direct Reaction) | N-(3-pyridyl)nicotinamide | wikipedia.org |

| Pyridine (B92270) carboxylic acid | Diarylamine intermediate | EDCI/HOBt | Nicotinamide derivatives | nih.gov |

| Nicotinic acid | Thiophene (B33073) amine derivative | Not Specified | N-(thiophen-2-yl) nicotinamide derivatives | mdpi.com |

Optimizing the synthesis of nicotinamide and its derivatives is crucial for improving yield, purity, and efficiency. Research into the synthesis of related compounds, such as nicotinic acid from nicotine, highlights the importance of optimizing reaction parameters like temperature, time, and reagent concentration. jetir.org For example, studies have shown that varying the reaction time from 2 to 8 hours can significantly impact the product yield, with an optimal time being identified for maximum output. jetir.org

In the synthesis of nicotinamide from 3-cyanopyridine (B1664610), methodological refinements include the use of specific catalysts like Manganese Dioxide in an alcohol-water solvent system. google.com The optimization of this process involves adjusting the molar ratio of reactants, the type of alcohol used (e.g., C1-C4 saturated alcohols), reaction temperature (80°C-100°C), and reaction time (6-10 hours) to achieve conversion rates of up to 100% and selectivity greater than 99%. google.com These principles of optimizing catalysts, solvents, and reaction conditions are directly applicable to refining the synthesis of N-(3-pyridyl)nicotinamide.

Design and Synthesis of N-(3-pyridyl)nicotinamide Analogues

The design and synthesis of analogues of N-(3-pyridyl)nicotinamide are driven by the need to explore new chemical space and to understand the structure-activity relationships (SAR) of these molecules.

Scaffold morphing is an innovative strategy used to generate novel molecular architectures from an existing chemical motif. This approach was employed to identify 3-pyridyl azetidine (B1206935) ureas as potent inhibitors of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.govacs.org The process began with a previously identified 3-pyridyl (S,S) cyclopropyl (B3062369) carboxamide, a compound related in its pyridine-amide theme. nih.gov By altering the cyclopropyl carboxamide portion of the scaffold to an azetidine urea (B33335), researchers were able to create a new series of compounds with improved properties. nih.gov

The synthesis of these new scaffolds involved a convergent route. Key 3-pyridyl azetidine building blocks were prepared starting from 3-bromopyridine (B30812) or bis-halogenated pyridines. A crucial step was the Negishi coupling with 3-iodo N-Boc azetidine to form the essential carbon-carbon bond. nih.gov This modular approach allows for the generation of a library of derivatives by combining different aniline (B41778) and pyridyl azetidine fragments. nih.gov

| Initial Scaffold | Morphed Scaffold | Key Synthetic Step | Target Class | Reference |

|---|---|---|---|---|

| 3-pyridyl cyclopropyl carboxamide | 3-pyridyl azetidine urea | Negishi coupling | NAMPT Inhibitors | nih.gov |

Structure-directed derivatization involves the systematic modification of a lead compound to probe its interactions with a biological target and to understand its mechanism of action. This is exemplified in the development of nicotinamide phosphoribosyltransferase (NAMPT) positive allosteric modulators (N-PAMs). acs.orgnih.gov Researchers synthesized over 70 N-PAMs to establish a clear structure-activity relationship and to confirm the allosteric activation mechanism. acs.orgnih.gov

This work involved creating derivatives where different chemical groups were substituted at various positions on the core structure. For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives involved creating a series of compounds with different substituents (e.g., chloro, bromo, methyl) on the nicotinamide and thiophene rings. mdpi.com By comparing the biological activity of these closely related analogues, researchers can deduce which parts of the molecule are essential for its function. For instance, the synthesis of various N-substituted nicotinamide derivatives allowed for the evaluation of how different groups attached to the amide nitrogen affect the compound's inhibitory activity against enzymes like histone deacetylases (HDACs). rsc.org This systematic approach provides valuable mechanistic insights and guides further optimization.

Iii. Coordination Chemistry and Material Science Applications of N 3 Pyridyl Nicotinamide

Ligand Properties and Coordination Modes of N-(3-pyridyl)nicotinamide

N-(3-pyridyl)nicotinamide is synthesized through the reaction of 3-aminopyridine (B143674) with nicotinoyl chloride. wikipedia.org The defining feature of this ligand is the presence of two pyridine (B92270) rings linked by an amide group. The nitrogen atoms within these pyridine rings possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal cations. wikipedia.org This bifunctional nature allows N-(3-pyridyl)nicotinamide to bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. missouristate.eduscielo.org.mx

Electron Donation and Bridging Capabilities with Metal Cations

The nitrogen atoms on the two pyridine rings of N-(3-pyridyl)nicotinamide are the primary sites for coordination with metal cations. wikipedia.org This ability to donate electron lone pairs allows it to function as a bidentate ligand, effectively bridging metal centers to form coordination polymers. wikipedia.org The flexibility of the amide linkage allows for different spatial orientations of the pyridine rings, leading to a variety of coordination architectures. This conformational flexibility, particularly the syn and anti conformations, significantly influences the resulting supramolecular structures. rsc.org For instance, in several d¹⁰-metal halide coordination polymers, the anti conformation of N-(3-pyridyl)nicotinamide leads to the formation of one-dimensional zigzag chains. rsc.org

The coordination of N-(3-pyridyl)nicotinamide can be influenced by the choice of metal ion and the presence of other coordinating species, such as anions or solvent molecules. rsc.orgmdpi.com These factors can dictate the final dimensionality and topology of the resulting coordination network. rsc.orgtandfonline.com

Crystallographic Insights into Coordination Geometries

Single-crystal X-ray diffraction has been instrumental in elucidating the precise coordination geometries of N-(3-pyridyl)nicotinamide in various metal complexes. rsc.orgtandfonline.com These studies have revealed a range of coordination modes and resulting structures. For example, with Cu(I) salts, N-(3-pyridyl)nicotinamide has been shown to form one-, two-, and three-dimensional networks. missouristate.edu

In a cobalt(II) thiocyanate (B1210189) complex, {[Co(SCN)₂(3-pna)₂]}∞, N-(3-pyridyl)nicotinamide acts as a bridging ligand, connecting cobalt centers to form a two-dimensional square grid sheet structure. scielo.org.mxresearchgate.net In a series of d¹⁰-metal halide complexes with mercury(II) and cadmium(II), N-(3-pyridyl)nicotinamide was found to adopt an anti conformation, leading to the formation of 1D zigzag chains that are further assembled into 3D supramolecular architectures through hydrogen bonding. rsc.org

The presence of other ligands, such as dicarboxylates, can also influence the final structure. For instance, with cobalt and a thiophenedicarboxylate ligand, N-(3-pyridyl)nicotinamide forms a 2D layered structure. tandfonline.com With cobalt or nickel and the chiral D-camphorate ligand, it forms acentric ribbon-like coordination polymers. tandfonline.com

Formation and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of N-(3-pyridyl)nicotinamide to act as a versatile linker has been extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. scielo.org.mxrsc.org These materials are crystalline solids constructed from metal ions or clusters connected by organic ligands. scielo.org.mx

Self-Assembly Processes in N-(3-pyridyl)nicotinamide-Based MOFs

The formation of N-(3-pyridyl)nicotinamide-based MOFs is a self-assembly process driven by the coordination bonds between the pyridine nitrogen atoms and the metal centers, as well as by weaker interactions like hydrogen bonding. rsc.orgmdpi.com The amide group of N-(3-pyridyl)nicotinamide plays a crucial role in directing the supramolecular assembly through hydrogen bonding interactions. rsc.org

The final structure of the MOF is highly dependent on several factors, including the metal ion, counter-anions, and the conformation of the N-(3-pyridyl)nicotinamide ligand itself. rsc.org For example, studies have shown that the ligating topologies, the hydrogen bonding backbone of the ligands, and the counter anions all contribute to the supramolecular structural diversity in the resulting MOFs. rsc.org

Structural Diversity and Porosity Studies of Coordination Frameworks

The coordination frameworks derived from N-(3-pyridyl)nicotinamide exhibit remarkable structural diversity, ranging from 1D chains to 2D layers and 3D frameworks. missouristate.edursc.orgtandfonline.com This diversity arises from the flexible nature of the ligand and the variety of possible coordination geometries. tandfonline.com

For instance, a cobalt(II) coordination polymer with N-(3-pyridyl)nicotinamide and thiocyanate forms a two-dimensional sheet structure with a square grid topology. scielo.org.mx In another example, the reaction of N-(3-pyridyl)nicotinamide with various dicarboxylates and either cobalt(II) or nickel(II) resulted in structures ranging from 2D layers to 1D ribbons. tandfonline.com

Some of these coordination frameworks exhibit porosity, a key feature for applications such as gas storage. wikipedia.orgscielo.org.mx The porous nature of these materials is often a result of the specific packing of the coordination polymer chains or layers, which can create channels or cavities within the crystal structure. scielo.org.mx For example, a cobalt(II) coordination polymer, {[Co(SCN)₂(3-pna)₂]}∞, demonstrates a flexible framework with porous properties. scielo.org.mx

| Compound | Metal Ion | Anion/Co-ligand | Dimensionality | Key Structural Feature | Reference |

| {[Co(SCN)₂(3-pna)₂]}∞ | Co(II) | SCN⁻ | 2D | Square grid sheets | scielo.org.mx |

| [HgCl₂(3-pna)]ₙ | Hg(II) | Cl⁻ | 1D | Zigzag chains | rsc.org |

| [HgBr₂(3-pna)]ₙ | Hg(II) | Br⁻ | 1D | Zigzag chains | rsc.org |

| [HgI₂(3-pna)]ₙ·CH₃OH | Hg(II) | I⁻ | 1D | Zigzag chains | rsc.org |

| [CdI₂(3-pna)]ₙ | Cd(II) | I⁻ | 1D | Zigzag chains | rsc.org |

| [Co(tpdc)(3-pna)]ₙ | Co(II) | 2,5-thiophenedicarboxylate | 2D | Layered structure with {Co₂(OCO)₂} dimers | tandfonline.com |

| [Co(D-cam)(3-pna)(H₂O)₂]ₙ | Co(II) | D-camphorate | 1D | Acentric ribbon motifs | tandfonline.com |

| [Ni(D-cam)(3-pna)(H₂O)₂]ₙ | Ni(II) | D-camphorate | 1D | Acentric ribbon motifs | tandfonline.com |

Functional Potentials Derived from N-(3-pyridyl)nicotinamide Coordination Frameworks

The coordination frameworks built from N-(3-pyridyl)nicotinamide are not only structurally interesting but also possess potential for various functional applications. wikipedia.org The inherent properties of the ligand, combined with the structural features of the resulting frameworks, give rise to these functionalities.

One of the most explored potential applications is in the area of gas storage and separation. wikipedia.orgscielo.org.mx The porosity observed in some N-(3-pyridyl)nicotinamide-based MOFs makes them candidates for adsorbing and storing gases. scielo.org.mx The flexibility of some of these frameworks can lead to selective guest adsorption, where the material can change its structure to accommodate specific molecules. researchgate.net

Gas Adsorption and Separation Properties

The amide groups and the aromatic pyridine rings within the structure of N-(3-pyridyl)nicotinamide-based coordination polymers play a crucial role in their gas adsorption and separation capabilities. The amide functionalities can act as hydrogen-bond donors and acceptors, leading to selective interactions with specific gas molecules. scielo.org.mx

One notable example is the porous coordination polymer {[Co(SCN)₂(3-pna)₂]}∞. scielo.org.mx This material exhibits a two-dimensional sheet structure composed of a square grid. scielo.org.mxredalyc.org The flexible framework of this cobalt(II) coordination polymer demonstrates selective guest adsorption, which is attributed to the switching of hydrogen-bond pairs within the amide groups. researchgate.netscielo.org.mx

The inherent porosity and the nature of the internal surfaces of coordination polymers derived from N-(3-pyridyl)nicotinamide make them promising candidates for gas storage and separation. scielo.org.mx The internal surfaces, rich in hydrocarbons and aromatic groups, are known to attract guest molecules. scielo.org.mx Furthermore, the tunability of the pore characteristics allows for the optimization of properties to target specific gases. scielo.org.mx

Research has shown that the introduction of functional groups, such as amides, onto the pore surfaces of MOFs can significantly enhance their interaction with CO₂. For instance, the amide-functionalized MOF UTSA-48, which contains a ligand similar in functionality to N-(3-pyridyl)nicotinamide, exhibits a higher enthalpy of adsorption for CO₂ compared to its non-functionalized counterparts. nanochemres.org This highlights the importance of the amide group in selective CO₂ capture.

Flexible MOFs based on neutral N-donor ligands, including those with amide functionalities, can exhibit dynamic structural changes in response to external stimuli like the presence of gas molecules. rsc.org This "gate-opening" behavior can lead to stepwise adsorption isotherms and high selectivity for certain gases, such as CO₂, over others like N₂, O₂, and CH₄. rsc.org

The design of three-dimensional hydrogen-bonded MOFs is another strategy to enhance gas separation properties. These materials can offer favorable environments for selective adsorption, as demonstrated by MOFs with high selectivity for CO₂ over CH₄. mdpi.com

Table 1: Gas Adsorption Properties of Selected Coordination Polymers

| Compound/Material | Gas Adsorbed | Key Findings |

| {[Co(SCN)₂(3-pna)₂]}∞ | Various gases | Exhibits selective guest adsorption due to the switching of hydrogen-bond pairs of amide groups. researchgate.netscielo.org.mx |

| UTSA-48 ([Cu(pia)₂(SiF₆)]) | CO₂ | Amide groups on pore surfaces lead to stronger interactions with CO₂ (adsorption enthalpy of 30.0 kJ mol⁻¹). nanochemres.org |

| Amide-functionalized MOF | CO₂, N₂, O₂, Ar | Shows selective CO₂ adsorption and a "gate-opening" mechanism. rsc.org |

| ZSA-7 and ZSA-8 | CO₂, CH₄ | High CO₂ adsorption capacities and excellent CO₂/CH₄ selectivity. mdpi.com |

| TJU-Dan-5 | C₂H₆, CH₄ | High selectivity for C₂H₆ over CH₄ due to C–H···π interactions. mdpi.com |

This table is for illustrative purposes and includes data from coordination polymers with similar functionalities to N-(3-pyridyl)nicotinamide to highlight the role of amide groups in gas adsorption.

Catalytic Applications in N-(3-pyridyl)nicotinamide-Metal Complexes

Metal complexes incorporating N-(3-pyridyl)nicotinamide and its derivatives have shown promise as catalysts in various organic transformations. The coordination of the ligand to a metal center can influence the metal's electronic properties and create a specific environment for catalytic reactions.

While direct catalytic applications of N-(3-pyridyl)nicotinamide complexes are an emerging area of research, the broader class of metal complexes with pyridine-based amide ligands has demonstrated significant catalytic activity. For example, coordination compounds of divalent metals with bipyridylamide ligands have shown exceptional catalytic activity for the oxidation of benzylic C-H bonds. researchgate.net

Furthermore, the hydration of 3-cyanopyridine (B1664610) to produce nicotinamide (B372718), a related and industrially important process, can be efficiently catalyzed by heterogeneous catalysts like manganese dioxide. researchgate.net This highlights the potential for developing catalytic systems for reactions involving the functional groups present in N-(3-pyridyl)nicotinamide. The development of eco-friendly and reusable catalytic systems is a key area of focus. researchgate.netgoogle.com

Palladium(II) complexes with pyridine ligands have been established as efficient precatalysts for important cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.org The electronic nature of the substituents on the pyridine ring can significantly impact the catalytic efficiency. acs.org This suggests that the electronic properties of N-(3-pyridyl)nicotinamide could be tuned to optimize the catalytic performance of its metal complexes.

The field of MOFs as catalysts is also rapidly expanding. researchgate.net The porous nature and high surface area of MOFs, including those potentially constructed from N-(3-pyridyl)nicotinamide, can provide active sites for catalysis. researchgate.net For instance, a 3D functional MOF has been shown to be a stable catalyst for the oxidation of CO to CO₂. researchgate.net The catalytic performance of MOFs can be adjusted by modifying their structure, composition, and morphology. researchgate.net

Table 2: Potential Catalytic Applications of N-(3-pyridyl)nicotinamide-Metal Complexes

| Catalytic Reaction | Type of Complex/Catalyst | Potential Role of N-(3-pyridyl)nicotinamide |

| Oxidation of Benzylic C-H Bonds | Divalent metal complexes with bipyridylamide ligands | The pyridyl and amide moieties could create an effective catalytic site. researchgate.net |

| Hydration of Nitriles | Heterogeneous catalysts (e.g., MnO₂) | The amide group of the ligand could participate in or influence the reaction mechanism. researchgate.net |

| Suzuki–Miyaura and Heck Cross-Coupling | Palladium(II) complexes with pyridine ligands | The electronic properties of the ligand can be tuned to enhance catalytic activity. acs.org |

| CO Oxidation | Metal-Organic Frameworks | Incorporation into a MOF structure could provide stable and active catalytic sites. researchgate.net |

This table outlines potential applications based on the catalytic activity of structurally related compounds and material classes.

Iv. Molecular and Biochemical Interaction Studies of N 3 Pyridyl Nicotinamide and Its Analogues

Enzyme Modulation and Binding Kinetics

N-(3-pyridyl)nicotinamide and its analogues have been shown to modulate the activity of several critical enzyme families. Their mechanism of action is often rooted in their structural similarity to nicotinamide (B372718) (Nam), a fundamental precursor for the essential coenzyme NAD+. nih.gov By targeting the enzymes that utilize Nam or NAD+, these compounds can significantly alter cellular energetic and signaling pathways.

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the predominant salvage pathway for NAD+ biosynthesis in mammals, catalyzing the conversion of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). nih.govacs.org Due to the reliance of many cancer cells on this pathway for their high energy and signaling demands, NAMPT has emerged as a significant target in oncology. nih.govnih.gov

Compounds featuring a 3-pyridyl group, analogous to the pyridine (B92270) ring of nicotinamide, have been identified as potent NAMPT inhibitors. nih.govacs.org The general pharmacophore model for many NAMPT inhibitors includes a pyridine or pyridine-like ring that mimics and occupies the binding site of the natural substrate, nicotinamide. frontiersin.org This pyridine moiety typically engages in π-π stacking interactions with aromatic residues within the active site, such as Tyrosine 18 (Tyr18) and Phenylalanine 193 (Phe193), similar to how nicotinamide itself binds. frontiersin.orgmdpi.com

For instance, a class of 3-pyridyl azetidine (B1206935) ureas has been developed as potent NAMPT inhibitors. One such compound, a 3-pyridyl urea (B33335) analogue, demonstrated a direct inhibitory effect on NAMPT with an IC₅₀ value of 2.7 nM in a biochemical assay. nih.gov The interaction of these inhibitors is often so effective that they are considered tight-binding, functioning almost as irreversible inhibitors in kinetic assays. mdpi.com The ability of some of these 3-pyridyl inhibitors to act as substrates for NAMPT can lead to the formation of phosphoribosyl (PR) adducts, which may enhance their antitumor efficacy. nih.govmdpi.com

Table 1: Inhibition of NAMPT by a 3-pyridyl Analogue

| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 3-pyridyl azetidine urea 3 | NAMPT | Biochemical Inhibition | 2.7 | nih.gov |

Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism and detoxification of nicotinamide and other pyridine-containing compounds. plos.orgatlasgeneticsoncology.org It catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the pyridine nitrogen of its substrates, yielding S-adenosyl-homocysteine (SAH) and a methylated product, such as 1-methylnicotinamide (B1211872) (MNA). mdpi.comnih.govgoogle.com By methylating nicotinamide, NNMT regulates the intracellular pool of Nam available for NAD+ synthesis, thereby indirectly influencing the activity of NAD+-dependent enzymes. atlasgeneticsoncology.orgnih.gov

Given that NNMT processes nicotinamide and other pyridines, N-(3-pyridyl)nicotinamide is a potential substrate and/or modulator of its activity. plos.orggoogle.com Research into NNMT inhibitors has identified compounds that bind to the nicotinamide pocket. For example, a 3-methyl-4-phenyl-pyrazole group, acting as a nicotinamide mimic, was shown to occupy this binding site. mdpi.com The development of NNMT inhibitors is of therapeutic interest for metabolic disorders and some cancers where NNMT is overexpressed. mdpi.comgoogle.com These inhibitors often compete with either nicotinamide, SAM, or both. mdpi.com The interaction with pyridine-like structures is central to the function and inhibition of NNMT, underscoring the potential for N-(3-pyridyl)nicotinamide and its analogues to influence this enzyme's activity.

The Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2, are critical players in DNA repair and cell death signaling. nih.govmdpi.com These enzymes utilize NAD+ as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process known as poly(ADP-ribosylation). nih.govmdpi.com This post-translational modification is activated by DNA strand breaks and is essential for recruiting DNA repair machinery. nih.gov

Nicotinamide, the direct precursor for N-(3-pyridyl)nicotinamide, is a known product of the PARP reaction and acts as a physiological inhibitor of PARP activity. nih.govresearchgate.net The modulation of PARP by N-(3-pyridyl)nicotinamide can occur through at least two mechanisms. Firstly, as a nicotinamide analogue, it could directly inhibit PARP enzymes by competing with the nicotinamide moiety of NAD+ at the active site. Secondly, by inhibiting NAMPT, N-(3-pyridyl)nicotinamide analogues can deplete the cellular NAD+ pool, thereby limiting the substrate available for PARP enzymes and indirectly attenuating their activity. nih.govnih.gov This reduction in NAD+ levels can delay cell death in scenarios of PARP-1 hyperactivation. nih.gov

Sirtuins are a family of Class III histone deacetylases (HDACs) that, like PARPs, are NAD+-dependent. nih.govmdpi.com These enzymes play crucial roles in regulating gene expression, metabolism, cellular stress resistance, and aging by deacetylating histone and non-histone protein substrates. mdpi.com The deacetylation reaction consumes one molecule of NAD+ and releases nicotinamide, which acts as a pan-sirtuin inhibitor. mdpi.comabcam.co.jpresearchgate.net

The interaction of N-(3-pyridyl)nicotinamide with sirtuins is primarily understood through its relationship with nicotinamide and the NAD+ salvage pathway. As a structural analogue of the known sirtuin inhibitor nicotinamide, N-(3-pyridyl)nicotinamide could potentially exert a direct inhibitory effect on sirtuin activity. abcam.co.jp Furthermore, potent inhibition of NAMPT by N-(3-pyridyl)nicotinamide analogues leads to reduced cellular NAD+ levels, which in turn limits the catalytic activity of sirtuins. plos.org For example, the activity of SIRT1 and the mitochondrial sirtuin SIRT3, which are key regulators of metabolic function and oxidative stress, are dependent on the availability of NAD+. plos.orgmdpi.comnih.gov Therefore, by modulating the NAMPT-sirtuin axis, N-(3-pyridyl)nicotinamide and its derivatives can influence a wide array of cellular processes governed by these enzymes.

Molecular Basis of Specificity and Potency

The effectiveness and selectivity of N-(3-pyridyl)nicotinamide and its analogues as enzyme modulators are determined by their specific molecular interactions within the enzyme's binding pocket. High-resolution structural studies have provided critical insights into these interactions.

X-ray crystallography has been instrumental in elucidating the binding modes of N-(3-pyridyl)nicotinamide analogues to their target enzymes, particularly NAMPT. Co-crystal structures reveal that the 3-pyridyl moiety is a key anchoring group. nih.gov

In the active site of NAMPT, the pyridine ring of a 3-pyridyl urea inhibitor was found to reside in the nicotinamide binding pocket. nih.gov A critical observation from overlaying the crystal structures of different NAMPT inhibitors is that the pyridine nitrogen atoms are consistently aligned in a very similar position, suggesting that the trajectory of this nitrogen is crucial for the substrate-based inhibitory mechanism. nih.gov This nitrogen atom is often involved in hydrogen bonding with key residues, such as Asp219 or the hydroxyl group of Tyr18, which stabilizes the ligand within the active site. nih.govmdpi.com

The conformation of the N-(3-pyridyl)nicotinamide molecule itself is also a factor. Crystal structures of coordination polymers containing the ligand show a kinked structure, which influences how it can fit into and bridge protein binding sites. researchgate.nettandfonline.com

Table 2: Crystallographic Data for a N-(3-pyridyl)nicotinamide Analogue in Complex with NAMPT

| Compound | PDB Code | Resolution (Å) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 3-pyridyl azetidine urea 3 | Not specified in source | Not specified in source | Resides in NAM binding pocket; Pyridine N trajectory is critical | nih.gov |

| FK866 (analogue with pyridine) | 2GVJ | Not specified in source | Tyr18, Phe193 (π–π stacking); Asp219, Ser275 (H-bonding) | acs.orgnih.govmdpi.com |

Mechanisms of NAD+ Pathway Integration and Metabolism (where N-(3-pyridyl)nicotinamide is relevant) The relevance of N-(3-pyridyl)nicotinamide to cellular metabolism is primarily through its interaction with the Nicotinamide Adenine (B156593) Dinucleotide (NAD+) biosynthesis pathways. NAD+ is a critical coenzyme in redox reactions and a substrate for various signaling enzymes. Mammalian cells maintain their NAD+ pools through three main routes: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway.

Precursor Utilization in NAD+ Biosynthesis Pathways The salvage pathway is the predominant route for maintaining NAD+ levels in most mammalian cells, recycling nicotinamide that results from the activity of NAD+-consuming enzymes like PARPs and sirtuins. N-(3-pyridyl)nicotinamide, as a derivative of nicotinamide, is structurally poised to enter this pathway. The first and rate-limiting step of the salvage pathway is catalyzed by Nicotinamide Phosphoribosyltransferase (NAMPT), which converts nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.

Compounds with a 3-pyridyl structure can act as substrates for NAMPT, being converted into NMN analogues. This indicates that N-(3-pyridyl)nicotinamide could potentially be utilized as a precursor, entering the NAD+ pool after enzymatic conversion. However, if these resulting NAD+ analogues are non-functional or inhibitory to other enzymes, the compound would act as an antimetabolite.

Regulation of NAD+ Salvage Pathways Given that NAMPT is the rate-limiting enzyme, its activity is a critical point of regulation for the entire NAD+ salvage pathway. As discussed, N-(3-pyridyl)nicotinamide and its analogues can act as potent inhibitors of NAMPT. By binding to the active site, these inhibitors block the conversion of nicotinamide to NMN, thereby depleting intracellular NAD+ levels. This inhibition of the salvage pathway can lead to cell death, particularly in cells with high metabolic rates like cancer cells that are heavily reliant on this pathway for NAD+ supply.

Conversely, allosteric modulators can enhance the efficiency of the salvage pathway. N-PAMs, by binding to the rear channel of NAMPT, can relieve the natural feedback inhibition caused by high concentrations of NAM and NAD+. This leads to increased NMN production and a boost in cellular NAD+ levels. Therefore, depending on the precise nature of its interaction with NAMPT, a compound like N-(3-pyridyl)nicotinamide could either suppress or potentially be modified to enhance the NAD+ salvage pathway.

V. Cellular and Subcellular Mechanistic Investigations of N 3 Pyridyl Nicotinamide Analogues

Impact on Cellular Bioenergetics and Metabolic Fluxes

The cellular energy status is intrinsically linked to the availability of NAD⁺, which serves as a critical coenzyme in redox reactions central to metabolism. nih.govmdpi.com By inhibiting the rate-limiting enzyme in the NAD⁺ salvage pathway, N-(3-pyridyl)nicotinamide analogues like FK866 profoundly impact cellular bioenergetics. plos.org

The relationship between NAD⁺ synthesis and cellular ATP levels is complex. The synthesis of NAD⁺ from nicotinamide (B372718) is an energy-consuming process that utilizes ATP. researchgate.net Research on the NAMPT inhibitor FK866 has revealed that blocking this pathway leads to a reduction in NAD⁺ content, which is paralleled by a corresponding increase in cellular ATP levels in various cell types. researchgate.net This suggests that under conditions of NAMPT inhibition, the cell conserves the ATP that would otherwise be used for NAD⁺ resynthesis.

Investigations into mitochondrial function have shown that the primary effects of these inhibitors are not on the mitochondria directly. Mass spectrometry analysis has demonstrated that while FK866 distributes into both cytosolic and mitochondrial compartments, it only reduces the NAD⁺ pool in the cytoplasm. researchgate.net The mitochondrial NAD⁺ pool remains largely unaffected by acute or chronic exposure to the drug. researchgate.net This is because mitochondria appear to lack the canonical NAMPT-dependent NAD⁺ rescue pathway. researchgate.net Consequently, mitochondrial bioenergetics, including respiration, are not directly impaired by the action of these inhibitors on NAMPT. researchgate.net

Table 1: Effect of NAMPT Inhibition on Cellular Bioenergetics

| Cell Line | Treatment | Observation | Finding |

|---|---|---|---|

| Various (HeLa, etc.) | FK866 | NAD⁺ content decreases, ATP content increases | Suggests ATP utilization is spared from NAD⁺ resynthesis. researchgate.net |

| HeLa Cells | FK866 | Mitochondrial NAD⁺ pool is not reduced | NAMPT-dependent NAD⁺ salvage pathway is not active in mitochondria. researchgate.net |

The primary mechanism of action for N-(3-pyridyl)nicotinamide analogues like FK866 is the disruption of NAD⁺/NADH homeostasis. aacrjournals.org In mammalian cells, the salvage pathway, which recycles nicotinamide, is the main source of NAD⁺ synthesis. ahajournals.orgembopress.org NAMPT catalyzes the first and rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). nih.govahajournals.org

By specifically and potently inhibiting NAMPT, these analogues cause a progressive and severe depletion of the intracellular NAD⁺ pool. plos.orgaacrjournals.org This depletion is particularly effective in cells that rely heavily on the salvage pathway for their NAD⁺ supply, such as various types of tumor cells. aacrjournals.org The speed and extent of NAD⁺ depletion are dependent on the rate of NAD⁺ consumption by other enzymes, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. researchgate.netaacrjournals.org The consequence of this disruption is a shift in the cellular redox state and an impairment of all NAD⁺-dependent processes. wikipedia.org

Table 2: Impact of the NAMPT Inhibitor FK866 on Cellular NAD⁺ Levels

| Cell Line | FK866 Concentration | Duration | NAD⁺ Reduction |

|---|---|---|---|

| HCT-116 Human Colon Cancer | 1 nM | 96 hours | ~90% |

| A2780 Human Ovarian Cancer | 1 nM | 96 hours | ~95% |

| HepG2 Human Liver Cancer | 1 nM | 72 hours | >90% |

Data synthesized from findings reported in scientific literature. aacrjournals.org

Regulation of Cellular Signaling Cascades

NAD⁺ is not just a metabolic cofactor; it is also a critical substrate for signaling enzymes that regulate a vast array of cellular processes. mdpi.com By depleting NAD⁺, N-(3-pyridyl)nicotinamide analogues serve as powerful modulators of these signaling cascades.

The cellular response to stress, including inflammatory and oxidative stress, is heavily reliant on NAD⁺-dependent signaling. acs.org Research has shown that inhibiting NAMPT can modulate inflammatory pathways. In vitro studies demonstrate that pharmacological inhibition of NAMPT reduces the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), by inflammatory cells. plos.org This suggests a direct link between NAD⁺ metabolism via the salvage pathway and the regulation of inflammatory responses. plos.org

Furthermore, NAD⁺ is essential for the function of sirtuins, a class of enzymes that play a key role in mediating adaptive responses to cellular stress, including oxidative stress. acs.org By reducing the availability of NAD⁺, NAMPT inhibitors can impair sirtuin activity, thereby affecting downstream stress response pathways. plos.org The cellular antioxidant machinery, which combats reactive oxygen species (ROS), also depends on the availability of NADPH, which is metabolically linked to the NAD⁺ pool. ahajournals.orgplos.org

Cellular proliferation and differentiation are tightly controlled processes that are highly sensitive to the metabolic and signaling state of the cell. researchgate.net Nicotinamide itself has been shown to play a role in promoting cell survival and influencing differentiation. researchgate.netnih.gov Analogues that inhibit its conversion to NAD⁺ can therefore have profound effects on these mechanisms.

The depletion of NAD⁺ by NAMPT inhibitors like FK866 has been shown to be a novel mechanism for inducing apoptosis (programmed cell death) in cancer cells. aacrjournals.org By gradually exhausting the cell's supply of this vital factor, the inhibitors trigger an apoptotic cascade, effectively halting proliferation. aacrjournals.org This effect is particularly pronounced in rapidly dividing cells with high metabolic rates and a heavy reliance on the NAD⁺ salvage pathway. The influence of these analogues is also linked to the regulation of key proteins involved in cell cycle control and survival. researchgate.net

Genomic Stability and DNA Repair Mechanisms

Maintaining genomic stability is paramount for cell survival and is an energy-intensive process that relies on a sufficient supply of NAD⁺. nih.govnih.gov NAD⁺ is the sole substrate for the family of nuclear enzymes known as poly(ADP-ribose) polymerases (PARPs), with PARP-1 being the most prominent member. ahajournals.orgnih.gov

PARP-1 acts as a DNA damage sensor. Upon detecting DNA strand breaks, it becomes activated and utilizes NAD⁺ to synthesize polymers of ADP-ribose on itself and other nuclear proteins. nih.gov This process, known as poly(ADP-ribosylation), is a critical early step in signaling for and recruiting the machinery needed for DNA repair. ahajournals.org

The activity of N-(3-pyridyl)nicotinamide analogues that inhibit NAMPT directly compromises this vital DNA repair pathway. By causing a severe depletion of the cellular NAD⁺ pool, these inhibitors starve PARP-1 of its necessary substrate. aacrjournals.orgnih.gov As a result, in the face of genotoxic stress, cells with depleted NAD⁺ are unable to mount an effective PARP-1-mediated DNA repair response. This impairment can lead to an accumulation of DNA damage, increased genomic instability, and ultimately may contribute to cell death. nih.govnih.gov Studies have shown that the rate of NAD⁺ depletion following exposure to FK866 is largely driven by the ongoing activity of PARP enzymes. researchgate.net

Interplay with DNA Damage Response Systems

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. wikipedia.org Cells have evolved intricate DNA damage response (DDR) systems to detect and repair these lesions. A key player in the DDR is the family of enzymes known as poly(ADP-ribose) polymerases (PARPs), with PARP1 being the most prominent member. nih.govmdpi.com

PARP1 functions as a critical DNA damage sensor, rapidly activating its enzymatic function in response to DNA strand breaks. molbiolcell.org Upon activation, PARP1 utilizes nicotinamide adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins involved in DNA repair. mdpi.commolbiolcell.org This process, known as PARylation, facilitates the recruitment of DNA repair machinery, such as X-ray repair cross-complementing protein 1 (XRCC1) and DNA-dependent protein kinases, to the site of damage. nih.gov

Nicotinamide, a precursor for NAD+ synthesis, also acts as a natural inhibitor of PARP enzymes. nih.govabcam.com Analogues of nicotinamide, including N-(3-pyridyl)nicotinamide, are investigated for their potential as PARP inhibitors. The amide group of these compounds often mimics nicotinamide, allowing them to bind to the active site of PARP1. mdpi.com This competitive inhibition prevents the binding of NAD+ and its subsequent cleavage into nicotinamide and ADP-ribose. nih.govmdpi.com

In instances of severe DNA damage, the hyperactivation of PARP1 can lead to a massive depletion of the cellular NAD+ pool, culminating in a state of energy crisis and potentially necrotic cell death. nih.govresearchgate.net By inhibiting PARP1 overactivation, nicotinamide analogues can prevent this excessive NAD+ consumption, thereby influencing the cell's fate and modulating the DNA repair process. nih.gov This inhibition can be particularly relevant in cancer therapy, where tumor cells with deficiencies in other DNA repair pathways (like those involving BRCA1/2) become highly dependent on PARP-mediated repair, a concept known as synthetic lethality. mdpi.com

Table 1: Key Components in PARP-Mediated DNA Damage Response and Effects of Inhibition by Nicotinamide Analogues

| Component | Role in DNA Damage Response | Effect of Inhibition by Nicotinamide Analogues |

| PARP1 | Senses DNA strand breaks and initiates PARylation to recruit repair proteins. nih.govmolbiolcell.org | Competitively inhibited, preventing PARylation and recruitment of downstream repair factors. mdpi.com |

| NAD+ | Substrate for PARP1-catalyzed PAR synthesis. mdpi.commolbiolcell.org | Consumption is reduced, preventing cellular energy depletion from PARP1 hyperactivation. nih.gov |

| PAR | Poly(ADP-ribose) polymer that acts as a scaffold to recruit repair proteins. nih.gov | Synthesis is blocked, leading to stalled repair of single-strand breaks. nih.gov |

| XRCC1 | A key scaffolding protein in base excision repair (BER) recruited by PAR. nih.gov | Recruitment to damage sites is impaired. |

| DNA Ligase IIIα | An enzyme involved in sealing the repaired DNA strand, often works with XRCC1. nih.gov | Its function is indirectly hindered due to the lack of a properly formed repair complex. |

Epigenetic Remodeling through Methylation Pathways (NNMT-related)

Epigenetic modifications, such as DNA and histone methylation, are crucial for regulating gene expression without altering the DNA sequence itself. nutripath.com.au These processes are dependent on the availability of methyl donors, primarily S-adenosylmethionine (SAM). researchgate.netdiabetesjournals.org Nicotinamide N-methyltransferase (NNMT) is a key cytosolic enzyme that directly impacts the cellular methylation landscape. nih.govnih.gov

NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide and other pyridine-containing compounds. nih.govfrontiersin.org This reaction yields 1-methylnicotinamide (B1211872) (MNA) and S-adenosylhomocysteine (SAH). diabetesjournals.orgnih.gov While traditionally viewed as part of vitamin B3 clearance, NNMT is now recognized as a significant regulator of cellular metabolism and epigenetic state. nih.govfrontiersin.org

In various human cancers, NNMT is found to be overexpressed. frontiersin.orgnih.gov This elevated NNMT activity leads to a substantial increase in the consumption of SAM. nih.gov The excessive use of SAM by NNMT creates what is described as a "metabolic methylation sink," effectively depleting the cellular pool of this universal methyl donor. nih.gov Consequently, the SAM/SAH ratio is altered, which can inhibit other vital methyltransferase enzymes responsible for epigenetic marks. frontiersin.org

Given that N-(3-pyridyl)nicotinamide is a pyridine-containing compound, it and its analogues are of significant interest in this context. They can act as substrates for or, more critically for therapeutic design, as inhibitors of NNMT. nih.gov The development of potent and selective NNMT inhibitors, often designed as bisubstrate analogues that mimic both nicotinamide and SAM, is an active area of research. researchgate.netacs.orgmdpi.com These inhibitors aim to block the enzymatic activity of NNMT, thereby preventing SAM depletion and restoring normal epigenetic regulation in cancer cells.

Table 2: Research Findings on NNMT-Related Epigenetic Remodeling

| Finding | Description | Implication | Relevant Compounds |

| Metabolic Methylation Sink | Overexpression of NNMT consumes large amounts of SAM, creating a "sink" that depletes the cellular methyl donor pool. nih.gov | Leads to global hypomethylation of DNA and proteins, altering the epigenetic landscape of cancer cells. nih.gov | Nicotinamide, S-adenosylmethionine (SAM) |

| Histone Hypomethylation | NNMT-expressing cancer cells exhibit reduced levels of histone methylation (e.g., on Histone H3). frontiersin.orgembopress.org | Altered histone marks lead to changes in chromatin structure and expression of protumorigenic genes. frontiersin.orgnih.gov | 1-methylnicotinamide (MNA) |

| Bisubstrate Inhibition | Inhibitors are designed to simultaneously occupy the binding sites for both nicotinamide and SAM on the NNMT enzyme. researchgate.netacs.orgmdpi.com | These inhibitors show high potency and selectivity for NNMT, preventing its enzymatic activity. researchgate.netacs.org | Alkynyl bisubstrate inhibitors, Alkene-linked bisubstrate mimics |

| Regulation of Gene Expression | NNMT-driven epigenetic changes control the expression of genes involved in metastasis and cell plasticity, such as collagens and PRDM5. embopress.org | Inhibition of NNMT could reverse these epigenetic changes and suppress metastatic colonization. embopress.org | N/A |

Vi. Advanced Analytical and Spectroscopic Characterization of N 3 Pyridyl Nicotinamide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for the separation of N-(3-pyridyl)nicotinamide from reaction mixtures, impurities, or other components in a sample, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-(3-pyridyl)nicotinamide and related compounds like nicotinamide (B372718) (Vitamin B3). academicjournals.orgniscpr.res.in Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed. niscpr.res.in The separation is typically achieved on a C18 column. niscpr.res.inijnrd.org

Methodologies can vary, but a common approach involves a mobile phase consisting of a buffer and an organic modifier, such as methanol (B129727) or acetonitrile. academicjournals.orgniscpr.res.inresearchgate.net For instance, a mobile phase composed of 70% buffer (like a sodium salt of hexane (B92381) sulphonic acid) and 30% methanol has been used for the analysis of nicotinamide. academicjournals.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, can also be used to achieve optimal separation of multiple components. niscpr.res.in Detection is frequently performed using a UV detector, with the wavelength set to correspond with the compound's absorbance maxima, such as 232 nm, 262 nm, or 280 nm. niscpr.res.inijnrd.orgnih.govijpsr.com The retention time, the time it takes for the compound to pass through the column, is a key identifier under specific chromatographic conditions. niscpr.res.inijnrd.org

Table 1: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm) niscpr.res.in | Hypersil ODS C18 (250*4.6 mm, 5µm) ijnrd.org | C-18 reversed phase (150 mm x 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase | 0.015 M 1-hexane sulphonic acid sodium salt (pH 3.0) and Methanol (Gradient) niscpr.res.in | Methanol: Water (50:50 v/v) with pH 3 adjusted with 10% OPA ijnrd.org | Methanol:Acetonitrile:Water (20:20:60 v/v) researchgate.net |

| Flow Rate | 1.5 mL/min niscpr.res.in | 1 mL/min ijnrd.org | Not Specified |

| Detection | UV at 280 nm niscpr.res.in | UV at 232 nm ijnrd.org | Diode Array Detector (DAD) at 216 nm researchgate.net |

| Retention Time (Nicotinamide) | 6.3 min niscpr.res.in | 5.859 min ijnrd.org | Not Specified |

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of N-(3-pyridyl)nicotinamide. mzcloud.org When coupled with gas chromatography (GC-MS) or HPLC (LC-MS), it provides a powerful method for identifying compounds with high specificity. nih.gov The mass spectrum of N-(3-pyridyl)nicotinamide would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molar mass of 199.20 g/mol . wikipedia.org For instance, isotopically labeled nicotinamide is suitable for mass spectrometry techniques, which are used for accurate data interpretation in biological samples. sigmaaldrich.comsigmaaldrich.com The fragmentation pattern observed in the mass spectrum, resulting from the breakdown of the molecule, offers further structural confirmation by revealing characteristic fragments of the pyridine (B92270) and nicotinamide moieties. mdpi.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of N-(3-pyridyl)nicotinamide by probing how the molecule interacts with electromagnetic radiation.

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. niscpr.res.in Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of N-(3-pyridyl)nicotinamide. niscpr.res.inmdpi.com

In the ¹H NMR spectrum, the chemical shifts, integration, and multiplicity (splitting pattern) of the signals provide information about the electronic environment, number, and neighboring protons for each unique hydrogen atom in the molecule. The aromatic protons on the two different pyridine rings would appear as distinct multiplets in the downfield region (typically δ 7-9 ppm). niscpr.res.inmdpi.com The amide proton (N-H) would likely appear as a broad singlet. mdpi.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the amide group is typically observed significantly downfield (e.g., δ ~164 ppm), while the carbons of the pyridine rings appear in the aromatic region. niscpr.res.in

Table 2: Representative NMR Data for N-(3-pyridyl)nicotinamide and Related Structures

| Nucleus | Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| ¹H NMR | N-(pyridin-3-yl)nicotinamide derivative (NIA1) | DMSO-d₆ | 10.57, 8.48 (dd), 8.02 (dd), 7.90 (t), 7.54–7.46 (m), 7.29 (d) niscpr.res.in |

| ¹³C NMR | N-(pyridin-3-yl)nicotinamide derivative (NIA1) | DMSO-d₆ | 164.63, 155.85, 153.35, 151.17, 147.01, 138.85, 133.09, 129.96 (d), 126.39–126.34 (m), 125.45–124.86 (m), 123.61, 117.00 (d) niscpr.res.in |

Note: The data presented is for a closely related derivative and serves as a representative example. Specific shifts for N-(3-pyridyl)nicotinamide may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of N-(3-pyridyl)nicotinamide displays characteristic absorption bands that confirm its structure. niscpr.res.in Key absorptions include a peak for the N-H stretch of the secondary amide, typically in the range of 3300-3100 cm⁻¹. The strong absorption of the amide carbonyl group (C=O stretch) is prominent, usually found around 1650-1680 cm⁻¹. niscpr.res.in Vibrations corresponding to the C=C and C=N bonds within the two pyridine rings are observed in the 1600-1400 cm⁻¹ region. niscpr.res.inrsc.org

Table 3: Characteristic IR Absorption Bands for N-(3-pyridyl)nicotinamide and Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H | Stretch | 3218 | niscpr.res.in |

| Aromatic C-H | Stretch | 3176 | niscpr.res.in |

| Amide C=O (Amide I) | Stretch | 1660 | niscpr.res.in |

| Aromatic C=N, C=C | Stretch | 1582, 1520, 1491 | niscpr.res.in |

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of N-(3-pyridyl)nicotinamide is characterized by strong absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic pyridine rings and the carbonyl group. sielc.comnih.govnist.gov For the related compound nicotinamide, absorption maxima (λmax) are typically observed around 210 nm and 260-262 nm. nih.govijpsr.comsielc.com The precise position and intensity of these peaks can be influenced by the solvent. This technique is often used in conjunction with HPLC for quantitative analysis, where the detector is set to a wavelength of maximum absorbance to ensure high sensitivity. sielc.com

Table 4: UV-Vis Absorption Maxima (λmax) for Nicotinamide

| Compound | λmax 1 | λmax 2 | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Nicotinamide | 210 nm | 260 nm | Acidic mobile phase (pH ≤ 3) | sielc.com |

| Nicotinamide | - | 262 nm | Methanol | nih.gov |

| Nicotinamide | - | 262 nm | 0.1M Hydrochloric acid | ijpsr.com |

Note: Data is for the parent compound nicotinamide, which has a similar chromophore system.

Crystallographic Analysis for Three-Dimensional Structure Determination

Crystallographic analysis is the cornerstone for determining the precise three-dimensional architecture of a crystalline solid. For N-(3-pyridyl)nicotinamide, both single-crystal and powder X-ray diffraction have been employed to elucidate its solid-state structure and confirm its phase identity. These techniques are fundamental in correlating the molecular conformation with its physical properties and its behavior in forming larger structures, such as coordination polymers.

Detailed Research Findings

The first X-ray crystal structure determination for N-(3-pyridyl)nicotinamide, also referred to in literature as 3-pna, was a significant step in understanding its solid-state properties. acs.org Research by Salimi et al. provided the first glimpse into the molecule's crystallographic identity, which is crucial for computational modeling and for understanding its role as a ligand in coordination chemistry. acs.orgdoi.org

In studies of its coordination polymers, the conformation of the N-(3-pyridyl)nicotinamide ligand is a key factor. The analysis revealed that the ligand often adopts an anti conformation when forming one-dimensional zigzag chains with metal halides. acs.orgdoi.org This conformational preference, determined by SCXRD, directly influences the resulting supramolecular architecture and the types of hydrogen bonds that are formed, such as N-H···X (where X is a halogen). acs.org The ability to obtain single crystals of N-(3-pyridyl)nicotinamide and its complexes has been instrumental in the structural characterization of numerous one-, two-, and three-dimensional coordination polymers. acs.org

While the specific crystallographic data for the free ligand was first reported by Salimi et al., a representative data table for a coordination polymer containing the N-(3-pyridyl)nicotinamide ligand illustrates the type of information obtained from SCXRD analysis. For example, in a metal-organic framework, the crystallographic parameters define the unit cell that constitutes the repeating unit of the entire crystal structure.

Table 1: Example Crystallographic Data for a Metal-Organic Framework Incorporating N-(3-pyridyl)nicotinamide (Note: This data is for a coordination polymer, [{Zn(Cl)2}(μ-L1)]n where L1 is N-(3-pyridyl)nicotinamide, and serves as an illustrative example of SCXRD output.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 12.174 |

| b (Å) | 5.261 |

| c (Å) | 15.311 |

| β (°) | 94.42 |

| Volume (ų) | 977.7 |

| Z | 4 |

| Data derived from studies on coordination polymers incorporating the target ligand. |

While single-crystal X-ray diffraction provides the exact structure of a single, perfect crystal, Powder X-ray Diffraction (PXRD) is essential for the characterization of a bulk, polycrystalline sample. This technique is used to confirm that the bulk material consists of a single crystalline phase and to ensure that its structure corresponds to that determined from single-crystal analysis.

Detailed Research Findings

PXRD is a standard and vital tool in the analysis of N-(3-pyridyl)nicotinamide and its derivatives. Research has consistently shown that the experimental PXRD patterns of synthesized bulk samples of N-(3-pyridyl)nicotinamide-containing materials match the patterns simulated from single-crystal X-ray data. acs.orgdoi.org This comparison is the definitive method for confirming the phase purity of the bulk sample.

For example, in the solvent-free synthesis of coordination polymers involving N-(3-pyridyl)nicotinamide, PXRD patterns of the resulting powders were successfully matched with the simulated patterns derived from the previously determined single-crystal structures. acs.org This confirms that the mechanochemical or thermal synthesis methods yield the same crystalline phase as solution-based crystallization. Furthermore, PXRD has been used to study series of related pyridyl amides, confirming the crystalline nature of the bulk solids, even for isomers like N-(3-pyridyl)nicotinamide that did not exhibit certain properties like hydrogelation. The technique is crucial for identifying potential polymorphism (the existence of different crystal structures for the same compound), as different polymorphs would produce distinct PXRD patterns.

The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). The positions and relative intensities of these peaks are unique to a particular crystal structure.

Vii. Computational and Theoretical Modeling in N 3 Pyridyl Nicotinamide Research

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are pivotal in elucidating the intrinsic properties of N-(3-pyridyl)nicotinamide. These calculations provide a detailed picture of the molecule's behavior at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry and electronic structure of N-(3-pyridyl)nicotinamide and its derivatives. mdpi.comresearchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G++(d,p), are utilized to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles. mdpi.comfrontiersin.org These theoretical parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Studies on related nicotinamide (B372718) compounds have demonstrated that DFT is a reliable method for determining the most stable conformers. researchgate.net For instance, in nicotinamide, the E (trans) conformer is found to be more stable than the Z (cis) conformer. researchgate.net The electronic structure, including the distribution of electron density, is also a key output of DFT calculations, which has a significant influence on the molecule's reactivity and intermolecular interactions. acs.orgacs.org For example, in a comparative study, the presence of an additional nitrogen atom in the pyrazine (B50134) ring of pyrazinamide, when compared to nicotinamide, was shown to have a major influence on the surrounding atoms, including the amide moiety. acs.orgacs.org

Table 1: Comparison of Experimental and Theoretical Geometrical Parameters for Nicotinamide (Note: Data for the parent nicotinamide molecule is presented here as a reference for the accuracy of DFT methods.)

| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

| C-N (amide) bond length (Å) | 1.338 | 1.353 |

| C=O bond length (Å) | 1.238 | 1.232 |

| C-C (ring-amide) bond length (Å) | 1.503 | 1.512 |

| C-N-C bond angle (°) | - | 123.29 |

This table is illustrative and compiles representative data from multiple sources to demonstrate the correlation between experimental and DFT-calculated values for the nicotinamide scaffold. nih.gov

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of N-(3-pyridyl)nicotinamide. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability, with a smaller gap suggesting higher reactivity. researchgate.net For nicotinamide derivatives, the HOMO is often localized on the pyridine (B92270) ring and the amide group, while the LUMO can be distributed over the entire molecule. mdpi.com

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding and ligand-receptor binding. mdpi.comresearchgate.net In nicotinamide and its derivatives, the regions around the oxygen and nitrogen atoms typically exhibit negative potential (red and yellow), indicating nucleophilic character, while the areas around the hydrogen atoms show positive potential (blue), signifying electrophilic character. mdpi.comresearchgate.net This information is particularly valuable in predicting how N-(3-pyridyl)nicotinamide will interact with other molecules. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Nicotinamide Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electronegativity (χ) | 4.15 |

This table presents representative calculated values for a nicotinamide derivative to illustrate the application of FMO analysis. The specific values for N-(3-pyridyl)nicotinamide may vary. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and hyperconjugative interactions within a molecule. frontiersin.org It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. frontiersin.org In the context of N-(3-pyridyl)nicotinamide and related systems, NBO analysis is instrumental in understanding the nature and strength of intermolecular hydrogen bonds. frontiersin.orgnih.gov

The stabilization energy (E(2)) associated with these interactions, calculated through NBO analysis, quantifies the strength of the donor-acceptor interactions. frontiersin.org For instance, in co-crystals of nicotinamide, NBO analysis has been used to identify and quantify the charge transfer that occurs during the formation of hydrogen bonds, revealing the stabilization these interactions provide to the crystal structure. frontiersin.orgrsc.org This analysis can also shed light on the charge distribution among different atoms in the molecule. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. frontiersin.orgnih.gov By identifying bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). frontiersin.orgresearchgate.net

In studies of nicotinamide-containing systems, QTAIM has been employed to characterize the hydrogen bonds that play a crucial role in their supramolecular assembly. frontiersin.orgresearchgate.netnih.gov The analysis of topological parameters at the BCPs of hydrogen bonds can determine their strength and nature, indicating whether they are predominantly electrostatic or have some degree of covalent character. researchgate.netresearchgate.net This level of detail is essential for understanding the forces that govern the crystal packing and molecular recognition of N-(3-pyridyl)nicotinamide.

Molecular Simulation and Docking Approaches

Molecular simulation and docking are computational techniques that are particularly useful for studying the interactions of N-(3-pyridyl)nicotinamide with biological macromolecules. These methods are instrumental in drug discovery and materials science.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. nih.govsemanticscholar.org This technique is widely used to understand the binding mode of potential drug candidates and to screen virtual libraries of compounds for their potential biological activity. uobaghdad.edu.iq

For derivatives of nicotinamide, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. mdpi.comnih.govrsc.org For example, docking simulations have been performed to predict the binding of nicotinamide derivatives to the active site of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.comrsc.org These studies can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. uobaghdad.edu.iq The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. semanticscholar.org Such insights are invaluable for the rational design of new and more potent inhibitors. nih.gov

Viii. Future Perspectives and Unexplored Research Avenues for N 3 Pyridyl Nicotinamide

Expanding the Scope of Coordination Chemistry and Materials Science

The field of coordination chemistry offers fertile ground for future investigations into N-(3-pyridyl)nicotinamide. The nitrogen atoms on its two pyridine (B92270) rings can donate their lone pairs of electrons to metal cations, enabling it to function as a bridging ligand. wikipedia.org This capability has already been utilized to create coordination polymers, but the full extent of its potential remains untapped. wikipedia.orgresearchgate.net

Future research should systematically explore the coordination of N-(3-pyridyl)nicotinamide with a wider array of metal ions beyond those already studied, such as cobalt. researchgate.net Investigating its reactions with lanthanides, actinides, and other transition metals could lead to the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with unique topologies and properties. mdpi.com The inherent kink in the molecule's structure could be exploited to design materials with specific pore sizes and shapes, which may have applications in selective gas adsorption and separation. wikipedia.org For instance, research has shown that related coordination polymers exhibit selective sorption of CO2 over N2. acs.org

Furthermore, the synthesis of hybrid materials incorporating N-(3-pyridyl)nicotinamide alongside other organic linkers could result in multifunctional materials. These materials could possess interesting magnetic, luminescent, or catalytic properties, opening doors for their use in sensors, data storage, and heterogeneous catalysis.

Table 1: Potential Research Directions in Coordination Chemistry and Materials Science

| Research Area | Objective | Potential Metal Ions | Anticipated Properties & Applications |

|---|---|---|---|

| Novel MOF Synthesis | To create porous frameworks with tailored cavity sizes. | Zr(IV), Y(III), Cu(II), Zn(II) | Gas storage (H₂, CH₄), selective gas separation, catalysis. researchgate.netmdpi.comacs.org |

| Luminescent Materials | To develop new phosphorescent or fluorescent materials. | Eu(III), Tb(III), Ru(II), Ir(III) | Chemical sensors, organic light-emitting diodes (OLEDs), bio-imaging. |

| Magnetic Materials | To synthesize single-molecule magnets or magnetic polymers. | Mn(II), Fe(III), Gd(III), Co(II) | High-density data storage, quantum computing components. acs.org |

| Heterogeneous Catalysis | To immobilize catalytic metal centers within a stable framework. | Pd(II), Pt(II), Rh(III) | Sustainable chemical synthesis, green chemistry applications. scirp.org |

Elucidating Novel Biological Targets and Mechanistic Pathways

While the parent compound, nicotinamide (B372718), is a well-known form of vitamin B3 and a key component of the cofactor NAD+, the specific biological roles of N-(3-pyridyl)nicotinamide are not well-defined. atamanchemicals.comnih.gov Future research should aim to identify and validate its molecular targets within biological systems. Given its structural similarity to nicotinamide, it is plausible that it could interact with enzymes involved in NAD+ metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT). nih.govacs.org Some 3-pyridyl compounds are known to be NAMPT inhibitors, a target for cancer therapy. nih.govresearchgate.net

Unbiased screening approaches, such as chemical proteomics, could be employed to pull down binding partners from cell lysates, revealing unexpected targets. Once potential targets are identified, detailed mechanistic studies will be necessary. This includes investigating whether N-(3-pyridyl)nicotinamide acts as an inhibitor, activator, or allosteric modulator of its target proteins. acs.org Exploring its effect on various signaling pathways is crucial to understanding its cellular function and potential therapeutic applications, for example, in neuroprotection or anti-inflammatory processes where nicotinamide itself has shown activity. nih.govebi.ac.uk

Table 2: Unexplored Biological Targets and Research Approaches

| Potential Target Class | Example Targets | Research Approach | Potential Therapeutic Area |

|---|---|---|---|

| NAD+ Metabolism Enzymes | NAMPT, Sirtuins, PARPs | Enzyme inhibition assays, thermal shift assays, crystallography. nih.gov | Oncology, metabolic disorders, aging. nih.govacs.org |

| Kinases | JAK2, TrkA | Kinase activity screens, cell-based phosphorylation assays. | Inflammation, neurodegenerative diseases. |

| Dehydrogenases | Lactate Dehydrogenase, Malate Dehydrogenase | Enzyme kinetics, metabolic flux analysis. | Metabolic diseases. |

| Novel Binding Proteins | Unknown | Affinity purification-mass spectrometry, yeast two-hybrid screens. | To be determined based on findings. |